Cas no 84468-17-7 (N-(2-Aminoethyl)-5-isoquinolinesulfonamide)

N-(2-Aminoethyl)-5-isoquinolinesulfonamide structure
84468-17-7 structure
Product Name:N-(2-Aminoethyl)-5-isoquinolinesulfonamide
Numero CAS:84468-17-7
MF:C11H13N3O2S
MW:251.304820775986
MDL:MFCD00069286
CID:722693
PubChem ID:3544
Update Time:2025-05-23

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(2-Aminoethyl)-5-isoquinolinesulfonamide
    • 5-Isoquinolinesulfonamide,N-(2-aminoethyl)-
    • H-9 2HCL
    • H-9 dihydrochloride,N-(2-Aminoethyl)-5-isoquinolinesulfonamidedihydrochloride
    • H-9 dihydrochloride
    • H-9,DiHCl
    • N-(2-AMinoethyl)-5-isoquinolinesulfonaMidedihydrochloride
    • N-(2-Aminoethyl)-5-isoquinolinesulfonamide (ACI)
    • H 9
    • H 9 (kinase inhibitor)
    • Isoquinoline-5-sulfonic acid N-(2-aminoethyl)amide
    • N-(2-Aminoethyl)-5-isoquinolinesulfonic acid amide
    • Protein kinase inhibitor H-9
    • CCG-204246
    • IQU
    • NCGC00024572-02
    • H-9
    • AEIQS
    • BCBcMAP01_000016
    • BRD7657
    • NCGC00024572-01
    • N-(2-aminoethyl]-5-isoquinolinesulfonamide
    • N-(2-Aminoethyl)isoquinoline-5-sulfonamide hydrochloride (H9)
    • BRD-7657
    • 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-
    • SDCCGSBI-0050139.P002
    • SCHEMBL1272424
    • AKOS009158197
    • CHEMBL344314
    • AS-78967
    • D94870
    • Isoquinolinesulfonamide, H-9
    • NCGC00024572-03
    • EN300-1212517
    • NCGC00015488-02
    • DTXSID501004735
    • Tocris-0396
    • Lopac-H-123
    • NCGC00015488-01
    • BDBM50011236
    • Lopac0_000151
    • Bio1_000447
    • Bio1_000936
    • (2-Aminoethyl)(5-isoquinolylsulfonyl)amine
    • NCGC00015488-04
    • NCGC00024572-04
    • Protein kinase C inhibitor H-9
    • Bio1_001425
    • Isoquinoline-5-sulfonic acid (2-amino-ethyl)-amide
    • H9
    • BSPBio_001109
    • BRD-K70577657-001-03-7
    • BRD-K70577657-300-04-1
    • 84468-17-7
    • NCGC00015488-05
    • Q27461517
    • NCGC00015488-03
    • BRD-K70577657-300-02-5
    • N-(2-aminoethyl)isoquinoline-5-sulfonamide
    • MDL: MFCD00069286
    • Inchi: 1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2
    • Chiave InChI: DCVZSHVZGVWQKV-UHFFFAOYSA-N
    • Sorrisi: O=S(C1C2C(=CN=CC=2)C=CC=1)(NCCN)=O

Proprietà calcolate

  • Massa esatta: 251.07300
  • Massa monoisotopica: 251.073
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 339
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 93.5A^2
  • XLogP3: 0.1

Proprietà sperimentali

  • Colore/forma: Giallo solido
  • Densità: 1.339
  • Punto di fusione: 110-112°C
  • Punto di ebollizione: 479.8°C at 760 mmHg
  • Punto di infiammabilità: 243.9°C
  • PSA: 93.46000
  • LogP: 2.64380

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Informazioni sulla sicurezza

  • WGK Germania:3
  • Condizioni di conservazione:−20°C

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Dati doganali

  • CODICE SA:2935009090
  • Dati doganali:

    Codice doganale cinese:

    2935009090

    Panoramica:

    2935009090 Altri solfonati(acil)ammina. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:35,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2935009090 altre sulfonamidi IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:35,0%

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
A608995-10mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7
10mg
$ 104.00 2023-04-19
TRC
A608995-25mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7
25mg
$ 150.00 2023-04-19
TRC
A608995-50mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7
50mg
$ 270.00 2023-04-19
TRC
A608995-100mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7
100mg
$ 506.00 2023-04-19
TRC
A608995-250mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7
250mg
$ 1171.00 2023-04-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QE820-50mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7 95+%
50mg
3352.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QE820-10mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7 95+%
10mg
1116.0CNY 2021-07-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N10430-250mg
N-(2-Aminoethyl)isoquinoline-5-sulfonamide
84468-17-7 95%
250mg
¥6252.0 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030083-10mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7 95%
10mg
¥718 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030083-50mg
N-(2-Aminoethyl)-5-isoquinolinesulfonamide
84468-17-7 95%
50mg
¥2096 2024-05-21

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 1 h, rt
Riferimento
Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor
Jin, Feng; et al, Bioorganic & Medicinal Chemistry, 2013, 21(18), 5694-5706

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
1.3 Solvents: Dichloromethane ;  2 h, 0 °C → rt
Riferimento
A Whole Proteome Inventory of Background Photocrosslinker Binding
Kleiner, Philipp; et al, Angewandte Chemie, 2017, 56(5), 1396-1401

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  5 h, reflux
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, 0 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Riferimento
Intracellular bacterial growth is controlled by a kinase network around PKB/AKT1
Kuijl, Coenraad; et al, Nature (London, 2007, 450(7170), 725-730

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, reflux; cooled
1.2 Solvents: Dichloromethane ;  0 °C; 4 h, rt
Riferimento
Toward a PKB Inhibitor: Modification of a Selective PKA Inhibitor by Rational Design
Reuveni, Hadas; et al, Biochemistry, 2002, 41(32), 10304-10314

Metodo di produzione 5

Condizioni di reazione
Riferimento
Isoquinolinesulfonamide derivatives
, European Patent Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
1.2 Solvents: Dichloromethane ;  cooled; 20 h, rt
Riferimento
Directed Modulation of Protein Kinase C Isozyme Selectivity with Bisubstrate-Based Inhibitors
van Wandelen, Loek T. M.; et al, ChemMedChem, 2012, 7(12), 2113-2121

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  3 h, reflux
1.2 Solvents: Dichloromethane ;  0.5 h, 0 °C; 0 °C → rt; 1.5 h, rt
Riferimento
Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors
Grimm, Sebastian H.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(5), 692-699

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; rt; 1 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Water ;  1 h, rt
Riferimento
STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability
Luo, Tuoping; et al, Proceedings of the National Academy of Sciences of the United States of America, 2012, 109(8), 2860-2865

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  2 h, reflux
2.1 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
2.2 Solvents: Dichloromethane ;  0 °C; 1 h, rt
Riferimento
Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor
Jin, Feng; et al, Bioorganic & Medicinal Chemistry, 2013, 21(18), 5694-5706

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sulfuric acid
2.1 Reagents: Thionyl chloride
3.1 Reagents: Water Catalysts: Sodium bicarbonate Solvents: Water
Riferimento
Design of potent protein kinases inhibitors using the bisubstrate approach
Ricouart, A.; et al, Journal of Medicinal Chemistry, 1991, 34(1), 73-8

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Raw materials

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Preparation Products

N-(2-Aminoethyl)-5-isoquinolinesulfonamide Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:84468-17-7)N-(2-Aminoethyl)-5-isoquinolinesulfonamide
Numero d'ordine:A1241724
Stato delle scorte:in Stock
Quantità:25mg/50mg/100mg/250mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 18:52
Prezzo ($):152/260/442/884
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:84468-17-7)N-(2-Aminoethyl)-5-isoquinolinesulfonamide
A1241724
Purezza:99%/99%/99%/99%
Quantità:25mg/50mg/100mg/250mg
Prezzo ($):152/260/442/884
Email